3-ethyl-6-nitroquinazolin-4(3H)-one
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Overview
Description
3-ethyl-6-nitroquinazolin-4(3H)-one: is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the nitro group at the 6-position and the ethyl group at the 3-position of the quinazolinone ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-6-nitroquinazolin-4(3H)-one typically involves the following steps:
Nitration of Quinazolinone: The starting material, quinazolinone, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.
Alkylation: The nitrated quinazolinone is then subjected to alkylation using ethyl iodide in the presence of a strong base such as potassium carbonate to introduce the ethyl group at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-6-nitroquinazolin-4(3H)-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, elevated temperatures.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products
Reduction: 3-ethyl-6-aminoquinazolin-4(3H)-one.
Substitution: Various substituted quinazolinones depending on the nucleophile used.
Oxidation: 3-carboxy-6-nitroquinazolin-4(3H)-one.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of novel materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-ethyl-6-nitroquinazolin-4(3H)-one depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The nitro group can also participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
3-methyl-6-nitroquinazolin-4(3H)-one: Similar structure but with a methyl group instead of an ethyl group.
3-ethyl-6-chloroquinazolin-4(3H)-one: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
- The presence of both the ethyl and nitro groups in 3-ethyl-6-nitroquinazolin-4(3H)-one imparts unique chemical and biological properties, making it distinct from its analogs. The nitro group can participate in redox reactions, while the ethyl group can influence the compound’s lipophilicity and overall reactivity.
Properties
IUPAC Name |
3-ethyl-6-nitroquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-2-12-6-11-9-4-3-7(13(15)16)5-8(9)10(12)14/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHZIYFKMZBUQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C(C1=O)C=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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